Benzoylacetaldehyde

Vue d'ensemble

Description

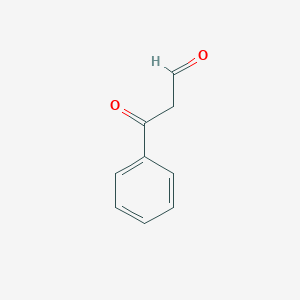

Benzoylacetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Benzoylacetaldehyde, a compound with the chemical formula C₉H₈O, has garnered attention in various fields of research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview and Synthesis

This compound is an aromatic aldehyde derived from benzoylacetone. Its synthesis typically involves the condensation of benzoyl chloride with acetaldehyde, which can yield various derivatives with distinct biological properties. The compound can also be synthesized through the reaction of benzoylacetone with hydrazine derivatives, leading to the formation of hydrazones that exhibit interesting biological activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a series of this compound hydrazones were evaluated for their antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.64 to 5.65 μg/mL against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), indicating significant antibacterial effects .

Table 1 summarizes the MIC and minimum bactericidal concentration (MBC) values for selected this compound derivatives:

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | 2.0 | 4.0 |

| Hydrazone Derivative 1 | 0.64 | 1.0 |

| Hydrazone Derivative 2 | 1.5 | 3.0 |

| Hydrazone Derivative 3 | 5.0 | 10.0 |

These results suggest that modifications to the this compound structure can enhance its antibacterial efficacy.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. The compound exhibits a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound could significantly reduce reactive oxygen species (ROS) levels in cultured cells, supporting its potential use as a natural antioxidant in food and pharmaceutical applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, critical targets for antibacterial drug development. The inhibition of these enzymes disrupts bacterial DNA replication, leading to cell death .

- Hydrazone Formation : The formation of hydrazones from this compound enhances its reactivity and biological activity. These hydrazones often exhibit improved solubility and bioavailability compared to their parent compounds, making them more effective in biological systems .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated a series of hydrazone derivatives derived from this compound against MRSA and E. coli. The most potent compound exhibited an MIC value of 0.64 μg/mL, demonstrating significant promise as a new antibacterial agent .

- Antioxidant Studies : In another investigation, this compound was tested for its ability to protect human cells from oxidative damage induced by hydrogen peroxide. Results indicated that treatment with this compound reduced cell death by approximately 50% compared to untreated controls .

- Complex Formation : Research into zinc(II) complexes formed with this compound showed enhanced biological activity compared to free ligand forms. These complexes exhibited improved stability and bioactivity, suggesting potential applications in medicinal chemistry .

Applications De Recherche Scientifique

Coordination Chemistry

Synthesis of Metal Complexes

Benzoylacetaldehyde is utilized in the synthesis of coordination compounds, particularly with transition metals such as zinc and nickel. Recent studies have demonstrated the successful formation of Zn(II) complexes derived from this compound. These complexes exhibit significant biological activity and are explored for their potential use as antioxidants and corrosion inhibitors in various industries .

Properties and Applications

The synthesized complexes based on this compound derivatives display unique structural properties determined through techniques like IR and NMR spectroscopy. These compounds are valuable in gas-liquid chromatography and as chelating agents in analytical chemistry . The ability to form stable complexes with metal ions enhances their utility in catalysis and materials science.

Organic Synthesis

Reactions with Hydroxylamine

This compound reacts with hydroxylamine to form oxime derivatives, which can further undergo acetylation to yield various products. This reaction pathway is significant for synthesizing intermediates used in pharmaceuticals and agrochemicals . The resulting oximes can be converted into other functional groups, expanding the versatility of this compound in organic synthesis.

Fluorescent Derivatives

Recent advancements have introduced new pathways for synthesizing fluorescent derivatives from this compound. These derivatives are being investigated for their potential applications in organic light-emitting diodes (OLEDs) and other photonic devices due to their luminescent properties .

Analytical Chemistry

NMR Spectroscopy Applications

This compound has been employed as a substrate in NMR spectroscopy studies to investigate equilibrating diastereomers. The compound's unique structural features allow researchers to utilize advanced NMR techniques, such as 1-D and 2-D NOESY, to analyze chemical exchanges and stereochemical configurations effectively . This application is crucial for understanding reaction mechanisms and optimizing synthetic pathways.

Case Studies

Propriétés

IUPAC Name |

3-oxo-3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSDAMGBOVWGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303854 | |

| Record name | benzoylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15397-33-8 | |

| Record name | benzoylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.